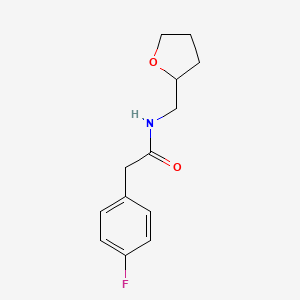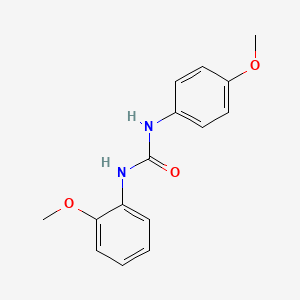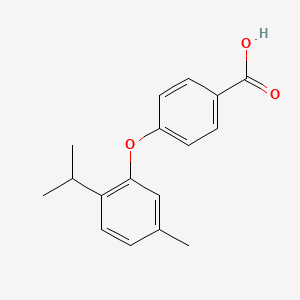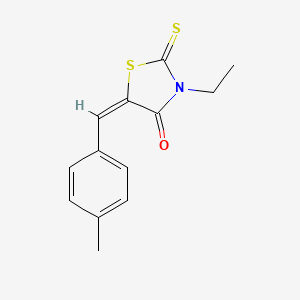
2-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide
Descripción general
Descripción
2-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide, also known as FTY720 or fingolimod, is a synthetic compound that has recently gained attention in the scientific community due to its potential therapeutic applications. FTY720 is a sphingosine-1-phosphate receptor modulator that has been shown to have immunomodulatory and neuroprotective effects.
Mecanismo De Acción
2-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide acts as a sphingosine-1-phosphate receptor modulator, which regulates the migration of lymphocytes and promotes the survival of neurons. 2-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide binds to the sphingosine-1-phosphate receptor, which leads to the internalization and degradation of the receptor. This results in the sequestration of lymphocytes in the lymph nodes, preventing their migration to inflammatory sites. 2-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide also activates the sphingosine kinase pathway, which leads to the production of sphingosine-1-phosphate and promotes neuronal survival.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has been shown to have various biochemical and physiological effects, including reducing inflammation, promoting neuronal survival, and regulating the immune response. 2-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. 2-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide also promotes neuronal survival by reducing apoptosis and increasing the expression of neurotrophic factors. 2-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide regulates the immune response by reducing the number of circulating lymphocytes and preventing their migration to inflammatory sites.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has several advantages for lab experiments, including its well-established synthesis method, its ability to cross the blood-brain barrier, and its immunomodulatory and neuroprotective effects. However, 2-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the research on 2-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide, including its potential therapeutic applications in various diseases, its mechanism of action, and its optimization for clinical use. 2-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has shown promising results in preclinical studies for its potential therapeutic applications in multiple sclerosis, Alzheimer's disease, Parkinson's disease, and cancer. Further studies are needed to determine its optimal dosage and administration route for clinical use. The mechanism of action of 2-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide is still not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways. Overall, 2-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully realize its potential.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, Alzheimer's disease, Parkinson's disease, and cancer. 2-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has been shown to have immunomodulatory effects by reducing the number of circulating lymphocytes and preventing their migration to inflammatory sites. 2-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide also has neuroprotective effects by promoting neuronal survival and reducing inflammation in the central nervous system.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-11-5-3-10(4-6-11)8-13(16)15-9-12-2-1-7-17-12/h3-6,12H,1-2,7-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJRHKVMSWZDKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804636 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-fluorophenyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-[(allylamino)carbonyl]-1,3-pentadien-1-yl}benzamide](/img/structure/B3869643.png)

![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2,5-dimethyl-3-furamide](/img/structure/B3869659.png)

![1-(diphenylmethyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B3869673.png)

![1-(1,4,6,9-tetraoxa-5lambda~5~-phosphaspiro[4.4]non-5-ylmethyl)azepane](/img/structure/B3869681.png)
![2,2,3,3-tetrafluoropropyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B3869687.png)

acetonitrile](/img/structure/B3869705.png)
![4-(methylthio)benzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3869723.png)
![1-benzoyl-N-[(2-propyl-1,3-thiazol-4-yl)methyl]piperidin-4-amine](/img/structure/B3869731.png)
![7-methyl-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3869738.png)
![1-[3-(2-methoxyphenoxy)propoxy]naphthalene](/img/structure/B3869743.png)